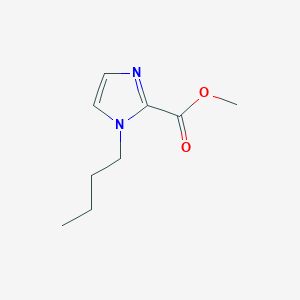

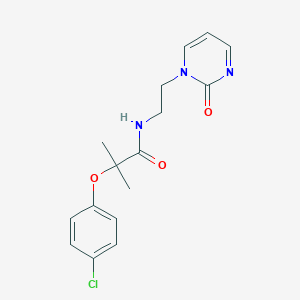

methyl 1-butyl-1H-imidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-butyl-1H-imidazole-2-carboxylate, also known as MBIC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the imidazole family. MBIC has a wide range of uses, including as a solvent, a corrosion inhibitor, and as a building block for the synthesis of other compounds.

Scientific Research Applications

Organic Synthesis

Imidazole derivatives, including compounds like methyl 1-butyl-1H-imidazole-2-carboxylate, are often used in organic synthesis due to their versatility. They can act as intermediates in the synthesis of various complex molecules. For instance, 1-butylimidazole has been reported to influence the synthesis of dissymmetric chlorohydrin ester .

Pharmaceutical Applications

In pharmaceutical research, imidazole derivatives are used for the synthesis of active pharmaceutical ingredients (APIs). They can serve as building blocks for drugs due to their bioactive properties .

Biopolymer Synthesis

Imidazole compounds are utilized in the synthesis of biopolymers, which have applications in encapsulation processes relevant to drug delivery systems .

Cell Biology

Functionalization of biomaterials with imidazole derivatives is an area of interest in cell biology. These compounds can modify biomaterials to enhance their interaction with biological systems .

Chiral Separation

Imidazole derivatives can be used in chiral separation techniques, such as capillary electrophoresis, which is crucial for analyzing and separating enantiomers in a mixture .

Catalysis

Due to their unique chemical structure, imidazole derivatives can act as ligands in catalytic reactions, facilitating various chemical transformations .

Material Science

In material science, imidazole derivatives contribute to the development of new materials with potential applications in electronics and nanotechnology .

Environmental Science

Imidazoles may also play a role in environmental science, particularly in the development of green chemistry processes that aim to reduce harmful environmental impacts .

Mechanism of Action

Target of Action

Methyl 1-butyl-1H-imidazole-2-carboxylate is a derivative of the imidazole class of compounds . Imidazoles are key components in functional molecules used in a variety of applications . They act as N-coordinated ligands and are often involved in the synthesis of functional materials, pharmaceuticals, and agrochemicals .

Mode of Action

Imidazoles in general are known to interact with their targets through the formation of bonds during the synthesis of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Biochemical Pathways

Imidazoles are known to be involved in a diverse range of applications, suggesting that they may interact with multiple biochemical pathways . For instance, they are utilized in the synthesis of functional materials, pharmaceuticals, and agrochemicals .

Result of Action

Imidazoles are known to be key components in functional molecules used in a variety of applications, suggesting that they may have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

methyl 1-butylimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-4-6-11-7-5-10-8(11)9(12)13-2/h5,7H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKHZWFHURJEIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-butyl-1H-imidazole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

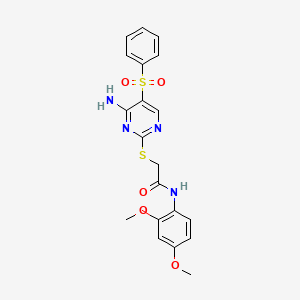

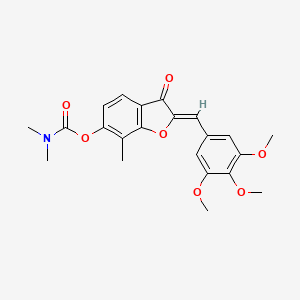

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2921269.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride](/img/structure/B2921271.png)

![1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B2921273.png)

![[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B2921276.png)

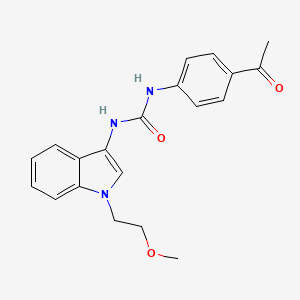

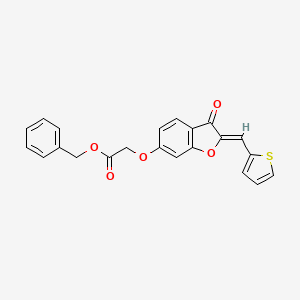

![ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate](/img/structure/B2921285.png)

![N-{[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]methylidene}hydroxylamine](/img/structure/B2921286.png)

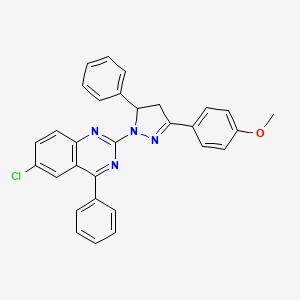

![6-(2-Methoxyphenyl)-2-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2921290.png)